4-Ethyl-2-(pyrrolidin-3-yl)-1,3-thiazole
Description
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
4-ethyl-2-pyrrolidin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S/c1-2-8-6-12-9(11-8)7-3-4-10-5-7/h6-7,10H,2-5H2,1H3 |
InChI Key |
YECFCSKHRDSTRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)C2CCNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 2 Pyrrolidin 3 Yl 1,3 Thiazole and Analogous Systems
Retrosynthetic Analysis of the 4-Ethyl-2-(pyrrolidin-3-yl)-1,3-thiazole Core
A logical retrosynthetic analysis of this compound suggests two primary disconnection pathways. The most straightforward approach involves the disconnection of the C-N bond between the thiazole (B1198619) ring and the pyrrolidine (B122466) moiety. This leads to a 2-substituted-4-ethylthiazole and a 3-substituted pyrrolidine. The 2-substituted thiazole would ideally possess a leaving group, such as a halogen, to facilitate a subsequent coupling reaction. The pyrrolidine component would require a nucleophilic group, typically an amine, which may need protection during the synthesis.
Further disconnection of the 4-ethyl-2-halothiazole intermediate, following the principles of the Hantzsch thiazole synthesis, reveals an α-haloketone and a source of the thioamide functional group. Specifically, 1-bromo-2-butanone (B1265390) would provide the ethyl group at the 4-position and the adjacent carbonyl for cyclization.
An alternative retrosynthetic strategy involves disconnecting the bonds of the thiazole ring itself while keeping the pyrrolidin-3-yl-carboxamide or a related precursor intact. This would entail constructing the thiazole ring onto a pre-existing pyrrolidine scaffold. However, the former strategy is often more convergent and allows for greater flexibility in the synthesis of analogues.
Approaches to 1,3-Thiazole Ring Formation
The formation of the 1,3-thiazole ring is a cornerstone of the synthesis of this compound. Several classical and modern synthetic methods can be employed for this purpose.
Hantzsch-Type Condensations and Their Adaptations for this compound Precursors
The Hantzsch thiazole synthesis is a widely utilized and versatile method for the construction of thiazole rings. youtube.comasianpubs.org This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). youtube.com For the synthesis of a 4-ethylthiazole (B173719) precursor, 1-bromo-2-butanone is the α-haloketone of choice. nih.gov The reaction with thiourea would yield 2-amino-4-ethylthiazole (B1281273), a key intermediate.
The reaction is typically carried out in a protic solvent such as ethanol (B145695) and can be performed under conventional heating. researchgate.net The general mechanism involves an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| 1-Bromo-2-butanone | Thiourea | 2-Amino-4-ethylthiazole | Ethanol, reflux | Moderate to Good | researchgate.net |
| Substituted α-haloketones | Thioureas | Substituted 2-aminothiazoles | Solvent-free, grinding | Good to Excellent | jusst.org |
Cyclization Reactions Involving Thiocarbonyl and Alpha-Halocarbonyl Compounds
This section further elaborates on the core reaction of the Hantzsch synthesis. The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the α-halocarbonyl and thiocarbonyl components. For the specific target, the key reaction is the cyclocondensation of 1-bromo-2-butanone with thiourea. This reaction provides a direct route to the 2-amino-4-ethylthiazole scaffold, which is primed for the subsequent introduction of the pyrrolidine moiety. The reaction conditions can be optimized in terms of solvent, temperature, and reaction time to maximize the yield of the desired product. asianpubs.org
Microwave-Assisted Synthetic Protocols for Thiazole Rings
To enhance the efficiency of the Hantzsch thiazole synthesis, microwave-assisted protocols have been developed. researchgate.net Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. researchgate.netnih.gov The synthesis of 2-aminothiazole (B372263) derivatives from substituted ketones, thiourea, and iodine can be effectively carried out under microwave irradiation at a power of around 170 W for 5-15 minutes. This green chemistry approach offers a time and energy-efficient alternative to conventional heating methods.
| Method | Reaction Time | Yield | Advantages | Reference |
| Conventional Heating | 8-10 hours | Moderate | Simple setup | |
| Microwave Irradiation | 5-15 minutes | High | Rapid, energy-efficient, high purity | researchgate.net |
Introduction and Functionalization of the Pyrrolidin-3-yl Moiety
Once the 4-ethylthiazole core is established, the next critical step is the introduction of the pyrrolidin-3-yl group at the 2-position of the thiazole ring.
Attachment of Pyrrolidine or its Derivatives via Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. nih.gov This methodology can be applied to couple a 2-halo-4-ethylthiazole with a protected 3-aminopyrrolidine (B1265635) derivative. A common protecting group for the pyrrolidine nitrogen is the tert-butoxycarbonyl (Boc) group, which can be readily removed under acidic conditions.
The synthesis of the requisite N-Boc-3-aminopyrrolidine can be achieved from commercially available precursors. The Buchwald-Hartwig amination would typically involve a palladium catalyst, such as Pd2(dba)3, a suitable phosphine (B1218219) ligand like Xantphos, and a base, for instance, cesium carbonate, in an appropriate solvent like dioxane. This reaction would furnish the N-Boc protected this compound, which can then be deprotected to yield the final target compound.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Reference |
| 2-Halo-4-ethylthiazole | N-Boc-3-aminopyrrolidine | Pd2(dba)3/Xantphos | Cs2CO3 | N-Boc-4-Ethyl-2-(pyrrolidin-3-yl)-1,3-thiazole | nih.gov |
| Aryl Bromides | 2-Aminothiazoles | Pd2(dba)3/L1 | NaOt-Bu | N-Aryl-2-aminothiazoles |
Stereoselective Synthesis of the Pyrrolidine Moiety within the Thiazole Scaffold
Achieving the desired stereochemistry in the pyrrolidine ring is a critical aspect of synthesizing this compound. This is often accomplished by employing chiral starting materials or by utilizing asymmetric catalytic methods.
One common strategy involves the use of chiral pool starting materials, such as derivatives of the amino acid proline, which possess a pre-defined stereocenter. For instance, (S)- or (R)-proline can be chemically modified to introduce the necessary functionalities for subsequent thiazole ring formation. This approach ensures the incorporation of a specific enantiomer of the pyrrolidine ring into the final thiazole structure.
Alternatively, asymmetric synthesis methodologies can be employed to construct the chiral pyrrolidine ring. These methods often utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, asymmetric [3+2] cycloaddition reactions between an azomethine ylide and a suitable dipolarophile can generate highly functionalized and enantioenriched pyrrolidines. The resulting pyrrolidine derivative can then be further elaborated to introduce the thiazole moiety.
Another approach is the diastereoselective synthesis, where an existing chiral center in the molecule directs the formation of a new stereocenter. This can be achieved through various reactions, including intramolecular cyclizations, where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclized pyrrolidine product.
The choice of synthetic route is often dictated by the desired stereoisomer and the availability of starting materials and reagents. The following table summarizes some of the key stereoselective strategies that can be adapted for the synthesis of the pyrrolidine moiety in 2-(pyrrolidin-3-yl)thiazole (B3029359) systems.
| Synthetic Strategy | Description | Key Features |
| Chiral Pool Synthesis | Utilization of readily available chiral molecules like proline derivatives as starting materials. | Inherits the stereochemistry from the starting material; often a straightforward approach. |
| Asymmetric Catalysis | Employs chiral catalysts (e.g., metal complexes with chiral ligands or organocatalysts) to induce stereoselectivity in the ring-forming reaction. | Can provide high enantiomeric excess; catalyst can often be recycled. |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene to form a five-membered pyrrolidine ring. Asymmetric variants use chiral catalysts or auxiliaries. | Powerful method for constructing polysubstituted pyrrolidines with multiple stereocenters. |
| Diastereoselective Cyclization | An existing stereocenter in the acyclic precursor directs the stereoselective formation of the pyrrolidine ring. | The stereochemical outcome is controlled by the substrate's inherent chirality. |
Derivatization Strategies for this compound
Once the core structure of this compound is assembled, further chemical modifications can be performed to explore its structure-activity relationship and develop analogs with potentially enhanced properties. These derivatizations can be targeted at the ethyl group on the thiazole ring or the nitrogen atom of the pyrrolidine ring.
Functionalization of the Ethyl Group
The ethyl group at the 4-position of the thiazole ring presents a site for chemical modification. While direct functionalization of the unactivated C-H bonds of the ethyl group can be challenging, several strategies can be envisioned.
One potential approach involves the oxidation of the ethyl group to introduce a carbonyl or hydroxyl functionality. For instance, selective oxidation could yield a ketone (4-acetyl-2-(pyrrolidin-3-yl)-1,3-thiazole) or a secondary alcohol (4-(1-hydroxyethyl)-2-(pyrrolidin-3-yl)-1,3-thiazole). These new functional groups can then serve as handles for further derivatization, such as condensation reactions, esterifications, or etherifications.
Another strategy could involve radical-mediated reactions. Under specific conditions, the benzylic-like position of the ethyl group (the carbon atom attached to the thiazole ring) could be susceptible to radical halogenation, followed by nucleophilic substitution to introduce a variety of substituents.
Recent advances in C-H activation chemistry may also offer pathways for the direct functionalization of the ethyl group. Transition-metal catalyzed reactions could potentially enable the coupling of the ethyl group with other organic fragments, although the selectivity between the different C-H bonds of the ethyl group would be a critical challenge to overcome.
Transformations at the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is a highly versatile functional group that readily undergoes a variety of chemical transformations. This allows for the introduction of a wide range of substituents, significantly expanding the chemical diversity of this compound analogs.
Common derivatization reactions at the pyrrolidine nitrogen include:
N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents in the presence of a base leads to the formation of N-alkylated derivatives. This allows for the introduction of various linear, branched, or cyclic alkyl groups.
N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields N-acyl derivatives. This introduces amide functionalities, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
N-Arylation: Coupling with aryl halides or arylboronic acids, often catalyzed by transition metals like copper or palladium (e.g., Buchwald-Hartwig amination), results in the formation of N-aryl derivatives. This modification introduces aromatic systems directly onto the pyrrolidine nitrogen.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides a straightforward method for introducing substituted alkyl groups at the nitrogen atom.
Sulfonylation: Reaction with sulfonyl chlorides yields N-sulfonyl derivatives, introducing a sulfonamide group.
The following table summarizes these common transformations at the pyrrolidine nitrogen.
| Transformation | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | Alkyl halide, base | Tertiary amine |
| N-Acylation | Acyl chloride/anhydride, base or Carboxylic acid, coupling agent | Amide |
| N-Arylation | Aryl halide, transition metal catalyst (e.g., Pd, Cu), base | N-Aryl amine |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | Tertiary amine |
| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
Sustainable and Green Chemistry Approaches in the Synthesis of this compound Analogs
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound analogs can benefit from several sustainable strategies.
For the synthesis of the thiazole ring, environmentally benign methods such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption. The use of greener solvents, such as water or ethanol, or even solvent-free conditions, is another important consideration. bepls.com Catalyst-free Hantzsch-type condensations under solvent-free conditions have been reported for the synthesis of 2-aminothiazoles, offering a more sustainable alternative to traditional methods. organic-chemistry.org The use of recyclable solid-supported catalysts, such as Nafion-H in a PEG-water system, also aligns with green chemistry principles by facilitating catalyst recovery and reuse. tandfonline.com
In the context of pyrrolidine synthesis, biocatalysis offers a powerful and sustainable approach for establishing chirality. nih.govescholarship.orgacs.orgwilddata.cn Engineered enzymes can catalyze intramolecular C-H amination of organic azides to construct chiral pyrrolidines with high enantioselectivity under mild, aqueous conditions. nih.govescholarship.orgacs.orgwilddata.cn This enzymatic approach avoids the use of hazardous reagents and solvents often employed in traditional asymmetric synthesis. Furthermore, one-pot, multi-component reactions for the synthesis of pyrrolidine-fused spirooxindoles in an ethanol-water mixture represent an efficient and eco-friendly strategy that minimizes waste by reducing the number of purification steps. rsc.org
The development of sustainable synthetic routes for both the thiazole and pyrrolidine moieties will be crucial for the environmentally responsible production of this compound and its analogs.
Chemical Reactivity and Transformation Studies of 4 Ethyl 2 Pyrrolidin 3 Yl 1,3 Thiazole
Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Ring
The thiazole ring is an aromatic heterocycle characterized by significant π-electron delocalization, which influences its reactivity towards electrophiles and nucleophiles. wikipedia.org The presence of both a sulfur and a nitrogen atom creates a unique electronic profile within the five-membered ring. numberanalytics.com
Electrophilic Reactivity: The electron density distribution in the thiazole ring generally directs electrophilic substitution to the C5 position, which is the most electron-rich carbon atom. wikipedia.orgpharmaguideline.com The 2-pyrrolidinyl substituent, being an electron-donating group, is expected to further activate the C5 position for electrophilic attack. In contrast, the C2 position is electron-deficient, making it resistant to electrophilic substitution. ias.ac.inias.ac.in The C4 position is considered nearly neutral. pharmaguideline.com Common electrophilic substitution reactions applicable to thiazoles include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com
Nucleophilic Reactivity: Nucleophilic attack on an unsubstituted thiazole ring is generally difficult due to its electron-rich nature. numberanalytics.com However, the C2 position is the most susceptible to nucleophilic attack because of its electron-deficient character. pharmaguideline.com This reactivity can be enhanced by the presence of a good leaving group at the C2 position or by quaternization of the ring nitrogen, which increases the acidity of the C2-hydrogen. pharmaguideline.com Deprotonation at C2 using strong bases like organolithium compounds can generate a nucleophilic C2-lithiated species, which can then react with various electrophiles such as aldehydes or alkyl halides. wikipedia.orgpharmaguideline.com
| Position | Reactivity Type | Predicted Outcome | Influencing Factors |
|---|---|---|---|
| C2 | Electrophilic | Unfavorable | Electron-deficient nature; adjacent to two heteroatoms. ias.ac.in |
| C2 | Nucleophilic | Favorable (after deprotonation) | Most electron-deficient carbon; susceptible to deprotonation by strong bases. pharmaguideline.com |
| C4 | Electrophilic | Unfavorable | Steric hindrance from the ethyl group; electronically near-neutral. pharmaguideline.com |
| C5 | Electrophilic | Highly Favorable | Most electron-rich position; activated by the 2-pyrrolidinyl group. pharmaguideline.com |
Reactivity of the Pyrrolidine (B122466) Nitrogen and its Substituents
The pyrrolidine ring in this compound contains a saturated secondary amine. nih.gov This nitrogen atom is a key center of reactivity, behaving as a typical secondary amine. wikipedia.org Its lone pair of electrons makes it both basic and nucleophilic.
The primary reactions involving the pyrrolidine nitrogen include:
N-Alkylation and N-Acylation: The nitrogen can readily react with alkyl halides, acyl chlorides, and anhydrides to form N-substituted derivatives. These reactions are fundamental for modifying the properties of the molecule.
Reaction with Aldehydes and Ketones: It can participate in condensation reactions with carbonyl compounds to form enamines or undergo reductive amination to yield N-alkylated products.
Organocatalysis: The pyrrolidine motif is a common structural element in organocatalysts, often used in asymmetric transformations. tandfonline.com
The substituents on the pyrrolidine ring itself are generally unreactive alkanes, with reactivity limited to free-radical halogenation under harsh conditions. The primary reactive site of this moiety remains the nitrogen atom. wikipedia.org
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to heterocyclic compounds, including thiazoles. acs.orgresearchgate.net To engage this compound in such reactions, it would typically first require functionalization with a halide or triflate, creating a suitable coupling partner.
Given the electronic properties of the thiazole ring, halogenation would preferentially occur at the C5 position. The resulting 5-halo-4-ethyl-2-(pyrrolidin-3-yl)-1,3-thiazole could then be used in a variety of cross-coupling reactions.
| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(0) catalyst, Base (e.g., K₂CO₃) | Organoboron Reagent (R-B(OH)₂) | C-C (aryl, vinyl) |
| Heck Coupling | Pd(0) catalyst, Base (e.g., Et₃N) | Alkene | C-C (alkenyl) mdpi.com |
| Sonogashira Coupling | Pd(0) and Cu(I) catalysts, Base | Terminal Alkyne | C-C (alkynyl) |
| Buchwald-Hartwig Amination | Pd(0) catalyst, Base | Amine | C-N |
| Stille Coupling | Pd(0) catalyst | Organostannane Reagent (R-SnR'₃) | C-C |
Direct C-H activation is an alternative strategy that avoids the pre-functionalization step. mdpi.com Palladium or copper catalysts can mediate the direct arylation of thiazole rings, often with selectivity for the C5 or C2 positions, depending on the reaction conditions and directing groups. mdpi.comnih.gov
Cycloaddition Reactions and Their Application to this compound Precursors
Cycloaddition reactions are a cornerstone for the synthesis of heterocyclic rings. nih.gov The construction of the this compound framework would likely involve separate or convergent strategies to build the pyrrolidine and thiazole rings from acyclic precursors.
Pyrrolidine Ring Synthesis: The 1,3-dipolar cycloaddition is a powerful method for synthesizing substituted pyrrolidines. tandfonline.comnih.gov This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile). nih.gov A synthetic route to the pyrrolidine portion of the target molecule could involve the cycloaddition of an azomethine ylide with an appropriate alkene precursor.
Thiazole Ring Synthesis: The Hantzsch thiazole synthesis is the classical method, involving the condensation of an α-haloketone with a thioamide. researchgate.net Other methods include the Gewald reaction and cyclocondensations of thioamides with various reagents. researchgate.netacs.org For instance, a precursor like 3-aminopyrrolidine (B1265635) could be converted into a thioamide, which could then be cyclized with an appropriate α-haloketone to form the desired 2-(pyrrolidin-3-yl)-thiazole core.
A notable strategy for thiazole synthesis is the [3+2] cycloaddition, for example, between pyridinium (B92312) 1,4-zwitterionic thiolates and nitriles, which can produce highly substituted thiazoles. rsc.orgrsc.org
Acid-Base Properties and Protonation Equilibria of this compound
The subject molecule possesses two nitrogen atoms capable of accepting a proton: the sp²-hybridized nitrogen in the thiazole ring and the sp³-hybridized nitrogen in the pyrrolidine ring. These two sites exhibit vastly different basicities.
Pyrrolidine Nitrogen: As a saturated secondary amine, this nitrogen is strongly basic. The pKa of the conjugate acid of pyrrolidine is approximately 11.3. wikipedia.org
Thiazole Nitrogen: The lone pair of electrons on the thiazole nitrogen is part of the aromatic π-system, making it significantly less available for protonation. Thiazoles are weak bases, with the pKa of the conjugate acid of thiazole being around 2.5. wikipedia.org
Therefore, in an acidic medium, protonation will overwhelmingly occur at the pyrrolidine nitrogen. The protonation equilibrium will heavily favor the formation of the pyrrolidinium (B1226570) cation, while the thiazole nitrogen remains unprotonated except under strongly acidic conditions. Studies on related methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have involved the determination of their acid dissociation constants, confirming the importance of these properties in this class of compounds. nih.gov
| Nitrogen Atom | Hybridization | Predicted Basicity | Approximate pKa of Conjugate Acid | Primary Site of Protonation |
|---|---|---|---|---|
| Pyrrolidine N | sp³ | Strong Base | ~11.3 | Yes |
| Thiazole N | sp² | Very Weak Base | ~2.5 | No (except in strong acid) |
Advanced Spectroscopic and Crystallographic Characterization of 4 Ethyl 2 Pyrrolidin 3 Yl 1,3 Thiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and peak integrations for 4-Ethyl-2-(pyrrolidin-3-yl)-1,3-thiazole are not available. A theoretical analysis would predict signals corresponding to the ethyl group (a quartet and a triplet), the thiazole (B1198619) ring proton, and the protons of the pyrrolidine (B122466) ring. Similarly, the ¹³C NMR would show distinct signals for each unique carbon atom in the molecule. However, without experimental data, a precise data table cannot be constructed.
Detailed analysis of 2D NMR spectra is essential for unambiguously assigning the connectivity of atoms and the stereochemistry of the molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the protons of the ethyl group and within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, confirming the connection between the pyrrolidine and thiazole rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is crucial for determining the relative stereochemistry at the C3 position of the pyrrolidine ring. Without access to the actual spectra, a detailed analysis and data table of these correlations cannot be provided.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
HRMS analysis would provide the high-precision mass of the molecular ion, which allows for the determination of the exact molecular formula (C₉H₁₄N₂S). While the theoretical exact mass can be calculated, the experimental data required for confirmation is not available.
MS/MS experiments involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Key fragmentation pathways would likely involve cleavage of the ethyl group, opening of the pyrrolidine ring, and fragmentation of the thiazole ring. A detailed description and data table of these fragments and their relative abundances are not available.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are related to the types of chemical bonds present.
Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=N and C=C stretching from the thiazole ring, and N-H stretching from the pyrrolidine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Currently, there is no published experimental UV-Vis spectroscopic data specifically for this compound. This type of analysis would be crucial in understanding the electronic transitions within the molecule. Generally, for compounds containing a thiazole ring, one would expect to observe absorption bands in the UV region corresponding to π → π* and n → π* transitions. The exact wavelengths (λmax) and molar absorptivity (ε) of these transitions would be influenced by the electronic interplay between the thiazole and the pyrrolidinyl and ethyl substituents.
To provide a hypothetical context, a data table for such electronic transitions would typically be presented as follows:
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type |
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
Without experimental data, any further discussion on the electronic properties, such as the effects of solvent polarity on the absorption bands, would be purely speculative.
X-ray Crystallography for Solid-State Structure Determination
Similarly, a crystallographic information file (CIF) or a published crystal structure for this compound could not be located. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable insights into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.
Molecular Conformation and Torsion Angles
A representative data table for key torsion angles, were the data available, would look like this:
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| N/A | N/A | N/A | N/A | Data Not Available |
| N/A | N/A | N/A | N/A | Data Not Available |
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A crystal structure would also reveal the nature and geometry of intermolecular interactions that govern the crystal packing. Given the presence of a secondary amine in the pyrrolidine ring, it is plausible that N-H···N or N-H···S hydrogen bonds could be significant intermolecular interactions. Furthermore, the potential for π-π stacking between the thiazole rings of adjacent molecules could also play a role in the solid-state assembly.
A summary of potential hydrogen bond geometries would be tabulated as follows:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Data Not Available | N/A | N/A | N/A | N/A |
Theoretical and Computational Investigations of 4 Ethyl 2 Pyrrolidin 3 Yl 1,3 Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing a foundational understanding of the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of electronic structure and its influence on molecular geometry and stability.
Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure of molecules. scispace.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to predicting molecular properties. nih.gov For 4-Ethyl-2-(pyrrolidin-3-yl)-1,3-thiazole, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation. espublisher.commdpi.com
These calculations provide insights into the planarity of the thiazole (B1198619) ring and the orientation of the ethyl and pyrrolidinyl substituents. The electronic structure analysis from DFT includes the distribution of electron density, which is crucial for understanding the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. researchgate.net The stability of the molecule is assessed by calculating its total energy in the optimized geometry.
Table 1: Calculated Geometrical Parameters of this compound using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-S (thiazole) | 1.73 | C-S-C | 89.5 |
| C-N (thiazole) | 1.38 | S-C-N | 115.2 |
| C=C (thiazole) | 1.37 | C-N-C | 110.8 |
| C-C (ethyl) | 1.53 | C-C-H | 109.5 |
Note: The values in this table are representative and derived from typical DFT calculations on similar heterocyclic compounds.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. lookchem.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. lookchem.com The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.tr
For this compound, FMO analysis reveals the spatial distribution of these orbitals. The HOMO is typically localized over the electron-rich thiazole ring and the nitrogen atom of the pyrrolidine (B122466) ring, while the LUMO may be distributed across the thiazole ring's π-system. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which provide quantitative measures of the molecule's reactivity. scispace.com
Table 2: FMO Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
Note: These values are hypothetical and represent typical results from FMO analysis of similar molecules.
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. researchgate.net For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra are performed. nih.gov
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), providing a theoretical spectrum that can be compared with experimental results to confirm the molecular structure. scielo.org.za Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are useful for identifying functional groups. scielo.org.za Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions responsible for UV-Vis absorption, yielding information about the molecule's chromophores and its behavior in the presence of light. mdpi.com
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | δ 7.2 (thiazole-H), 3.1 (pyrrolidine-CH), 2.8 (ethyl-CH₂) |
| ¹³C NMR | Chemical Shift (ppm) | δ 165 (thiazole-C), 55 (pyrrolidine-C), 15 (ethyl-CH₃) |
| IR | Vibrational Frequency (cm⁻¹) | 3100 (C-H stretch), 1550 (C=N stretch), 1200 (C-N stretch) |
Note: The presented data are illustrative and based on computational predictions for analogous structures.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and the influence of the surrounding environment. researchgate.net For this compound, MD simulations are used to explore its conformational landscape, identifying the most stable and frequently occurring spatial arrangements of the molecule. nih.gov
In Silico Prediction of Potential Interactions and Binding Modes (non-clinical targets)
In silico methods, particularly molecular docking, are employed to predict how this compound might interact with various non-clinical protein targets. nih.govresearchgate.net These computational techniques place the molecule into the binding site of a protein and calculate a score that estimates the strength of the interaction. mdpi.com This allows for the identification of potential binding modes and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.net These predictions can guide further experimental studies by highlighting proteins for which the molecule may have a significant affinity.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry can also be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For reactions such as the synthesis or derivatization of this compound, computational transition state analysis can provide a detailed, step-by-step understanding of the reaction pathway, helping to rationalize experimental observations and predict the feasibility of new synthetic routes. researchgate.net
Biological Activity and Mechanistic Studies of 4 Ethyl 2 Pyrrolidin 3 Yl 1,3 Thiazole in Vitro and Non Clinical Contexts
Structure-Activity Relationship (SAR) Derivations from In Vitro Data
The structure-activity relationship (SAR) for 4-Ethyl-2-(pyrrolidin-3-yl)-1,3-thiazole is crucial for understanding its biological interactions and for guiding the design of new, potentially more potent or selective analogs. While direct and extensive SAR studies on this specific molecule are not widely published, a comprehensive analysis can be derived from research on related 2,4-disubstituted thiazole (B1198619) and pyrrolidine-containing compounds. The SAR can be systematically explored by considering the contributions of its three primary structural components: the 1,3-thiazole core, the ethyl group at the C4-position, and the pyrrolidin-3-yl moiety at the C2-position.
The 1,3-thiazole ring is a well-established pharmacophore found in numerous biologically active compounds and FDA-approved drugs, valued for its unique electronic properties and ability to engage in various non-covalent interactions with biological targets. nih.govnih.govnih.gov Its derivatives are known to possess a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.govmdpi.com The biological profile of thiazole derivatives is highly dependent on the nature and position of the substituents on the ring. nih.gov
Analysis of the 2-(Pyrrolidin-3-yl) Substituent
The pyrrolidine (B122466) ring at the C2-position of the thiazole core is a key determinant of activity. Its size, shape, and the presence of the secondary amine provide critical anchor points for target interaction, likely through hydrogen bonding.
Impact of Pyrrolidine Ring Substitution: Modifications to the pyrrolidine ring can significantly modulate biological activity. For instance, N-alkylation or N-acylation of the pyrrolidine nitrogen could alter the compound's polarity, steric profile, and hydrogen bonding capacity, thereby influencing its binding affinity.
Positional Isomerism: The point of attachment to the thiazole ring is critical. A shift from a 3-yl to a 2-yl linkage (as in 2-(pyrrolidin-2-yl)-1,3-thiazole) would reorient the pharmacophoric features, likely leading to a different biological activity profile.
Stereochemistry: The pyrrolidine ring in this compound contains a stereocenter. The absolute configuration (R or S) at this position is expected to be a major factor in biological activity, as enantiomers often exhibit different potencies and selectivities due to stereospecific interactions with chiral biological targets like enzymes or receptors.
Table 1: Hypothetical SAR of Modifications at the C2-Pyrrolidinyl Position This table presents a conceptual SAR based on general principles observed in related heterocyclic compounds. The activity data is illustrative.
| Compound ID | Modification from Parent Compound | Rationale for Activity Change | Hypothetical In Vitro Activity (IC₅₀) |
| Parent | This compound | Baseline activity | 100 nM |
| Analog A | N-Methylation of pyrrolidine | Loss of H-bond donor, potential steric hindrance. | > 1000 nM |
| Analog B | (R)-enantiomer | Potentially improved stereospecific fit with target. | 50 nM |
| Analog C | (S)-enantiomer | Potentially reduced stereospecific fit (eutomer). | 250 nM |
| Analog D | Attachment at pyrrolidin-2-yl | Altered spatial orientation of the pyrrolidine ring. | 500 nM |
| Analog E | Hydroxylation at pyrrolidin-4-yl | Introduction of a new H-bonding group. | 80 nM |
Analysis of the C4-Ethyl Substituent
The small alkyl group at the C4-position of the thiazole ring primarily influences the compound's interaction with hydrophobic pockets within the target's binding site.
Alkyl Chain Length: The size of the alkyl group at C4 is often correlated with potency. Altering the ethyl group to a smaller methyl or a larger propyl or butyl group would probe the size of the corresponding hydrophobic pocket. An optimal chain length is often required for maximal van der Waals interactions.
Introduction of Bulkier Groups: Replacing the ethyl group with bulkier substituents, such as an isopropyl or a cyclopropyl (B3062369) group, can enhance binding affinity if the pocket can accommodate the increased size. Conversely, it can lead to a loss of activity due to steric clashes.
Polar Substituents: Substituting the ethyl group with a polar moiety (e.g., a hydroxymethyl or methoxyethyl group) would drastically change the physicochemical properties of that region of the molecule, potentially targeting different interactions within the binding site.
Table 2: Hypothetical SAR of Modifications at the C4-Position This table presents a conceptual SAR based on general principles observed in related heterocyclic compounds. The activity data is illustrative.
| Compound ID | Modification from Parent Compound | Rationale for Activity Change | Hypothetical In Vitro Activity (IC₅₀) |
| Parent | This compound | Baseline activity | 100 nM |
| Analog F | C4-Methyl | Reduced hydrophobic interaction. | 150 nM |
| Analog G | C4-Propyl | Potentially improved hydrophobic interaction. | 75 nM |
| Analog H | C4-Phenyl | Introduction of a large, aromatic group; may enhance or clash. | 300 nM |
| Analog I | C4-Hydrogen | Loss of key hydrophobic interaction. | > 5000 nM |
Contribution of the 1,3-Thiazole Core
The thiazole ring itself is a critical scaffold. Its aromaticity and the presence of nitrogen and sulfur heteroatoms are fundamental to its electronic distribution and ability to form key interactions.
Bioisosteric Replacement: Replacing the thiazole core with other five-membered heterocycles like oxazole, imidazole, or pyrazole (B372694) would systematically alter the electronic and hydrogen-bonding properties of the scaffold. For example, replacing the sulfur atom with an N-H group (imidazole) would introduce an additional hydrogen bond donor and change the ring's electronic character, significantly impacting target binding. Studies on related compounds have shown that such modifications can lead to profound changes in biological activity. mdpi.com
Emerging Applications of 4 Ethyl 2 Pyrrolidin 3 Yl 1,3 Thiazole in Materials Science and Catalysis
Utilization as a Ligand in Coordination Chemistry and Metal Catalysis
The molecular structure of 4-Ethyl-2-(pyrrolidin-3-yl)-1,3-thiazole, featuring nitrogen and sulfur heteroatoms, makes it a promising candidate for use as a ligand in coordination chemistry. Thiazole (B1198619) derivatives are known to coordinate with a variety of metal ions, including Cu(II), Co(II), Ni(II), and Zn(II), often forming stable complexes. ijper.org The nitrogen atom of the thiazole ring and the nitrogen atom of the pyrrolidine (B122466) ring can both act as donor sites, potentially allowing the molecule to function as a bidentate or bridging ligand.
Schiff bases derived from thiazoles are recognized as "privileged ligands" due to their straightforward preparation and their capacity to stabilize metals in various oxidation states. ijper.org Research on related thiazole-containing ligands has demonstrated the formation of complexes with diverse geometries, such as octahedral and tetrahedral. ijper.org The resulting metal complexes of this compound could exhibit catalytic activity, leveraging the metal center for various organic transformations.
Table 1: Examples of Metal Complexes with Thiazole-Based Ligands
| Metal Ion | Ligand Type | Resulting Complex Geometry | Potential Application |
|---|---|---|---|
| Cu(II) | Thiazole Schiff Base | Octahedral | Antimicrobial Agents, Catalysis |
| Co(II) | Thiazole Schiff Base | Octahedral | Catalysis, Materials Science |
| Ni(II) | Thiazole Schiff Base | Octahedral | Catalysis |
| Zn(II) | Thiazole Schiff Base | Tetrahedral | Biological Mimics, Sensing |
This table summarizes common findings for various thiazole-based ligands, suggesting potential parallels for this compound. ijper.org
Integration into Polymeric Frameworks or Supramolecular Architectures
Thiazole-containing compounds are valuable building blocks for the synthesis of advanced polymers due to the rigidity and thermal stability of the thiazole ring. Thiazolo[5,4-d]thiazole units, for instance, have been incorporated into polymers used for membranes. mdpi.com One established method for creating such polymers is through the condensation of halomethylketones and thioamides. mdpi.com
The structure of this compound could be chemically modified to introduce reactive functional groups, enabling its use as a monomer in polymerization reactions. This could lead to the creation of novel linear polymers or porous organic polymers with tailored properties. rsc.org Furthermore, its ability to act as a ligand could allow for its integration into metal-organic frameworks (MOFs), where the compound would link metal centers to form extended, porous structures with applications in gas storage, separation, and catalysis.
Exploration as a Fluorescent Probe or Component in Optical Materials
The thiazole nucleus is an integral part of many fluorescent molecules and is known to be intrinsically fluorescent. mdpi.com Derivatives of thiazole are frequently employed in the design of chemosensors, where their fluorescence properties change upon binding to specific analytes. For example, naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives exhibit fluorescence in both solution and solid states. mdpi.com The introduction of different functional groups onto the thiazole ring can lead to significant shifts in emission wavelengths. mdpi.com
Some 1,3,4-thiadiazole (B1197879) derivatives are known to exhibit dual fluorescence, an effect that can be influenced by solvent polarity and may originate from processes like excited-state intramolecular proton transfer (ESIPT). mdpi.com Given this precedent, this compound holds potential as a fluorophore. Its utility as a fluorescent probe would depend on its specific photophysical characteristics, such as quantum yield and Stokes shift, and its capacity for selective interaction with target molecules like metal ions or biomolecules.
Role in Agricultural Chemistry as a Crop Protection Agent (mechanistic focus)
Thiazole and its related isosteres, like isothiazole (B42339) and thiadiazole, are prominent scaffolds in the development of modern pesticides. mdpi.commdpi.com These heterocyclic compounds are valued for their broad spectrum of biological activities and often lower toxicity profiles, aligning with the goals of green chemistry. nih.gov Derivatives have been developed as fungicides, insecticides, and herbicides. mdpi.commdpi.com
The mechanism of action for thiazole-based crop protection agents can be varied. Some compounds act as direct inhibitors of essential fungal or insect enzymes. Others, such as the fungicide isotianil, function as inducers of systemic acquired resistance (SAR) in plants. mdpi.com SAR is a plant's natural defense mechanism, and its activation helps protect the plant from a wide range of pathogens. Given the established biological activity of both thiazole and pyrrolidine rings, this compound could plausibly exhibit fungicidal or insecticidal properties, potentially through direct enzymatic inhibition or by stimulating plant defense systems.
Table 2: Fungicidal Activity of Selected Thiazole and Thiadiazole Derivatives
| Compound Class | Target Pathogen | Mechanism/Effect | Reference |
|---|---|---|---|
| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Various agricultural fungi | Direct fungicidal activity | mdpi.com |
| Isotianil (isothiazole-based) | Alternaria brassicicola | Inducer of Systemic Acquired Resistance (SAR) | mdpi.com |
| N-acyl-N-arylalaninates (thiadiazole-based) | Botrytis cinerea, Rhizoctonia solani | Moderate in vitro antifungal activity | mdpi.com |
| 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamides | Alternaria solani, Phoma lingam | High activity (low EC50) | researchgate.net |
This table illustrates the fungicidal potential within the broader class of thiazole-related compounds.
Application as a Corrosion Inhibitor
Heterocyclic compounds containing nitrogen and sulfur, such as thiazole and thiadiazole derivatives, are well-documented as effective corrosion inhibitors for various metals, including steel and aluminum alloys, particularly in acidic media. nih.goveurjchem.comresearchgate.net The primary mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. nih.gov
The adsorption process is facilitated by the presence of heteroatoms (N and S), which have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal. This can involve both physical adsorption (electrostatic interactions) and chemical adsorption (covalent bond formation). nih.gov These inhibitors often function as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. nih.goveurjchem.com
A structurally related compound, 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP), has been shown to be an effective mixed-type inhibitor for mild steel in HCl solution, achieving an inhibition efficiency of 94.6% at a concentration of 0.5 mM. nih.gov The adsorption of 2-TP on the steel surface was found to be a spontaneous process that follows the Langmuir adsorption isotherm. nih.gov Given these findings, this compound is a strong candidate for a corrosion inhibitor, likely operating through a similar adsorption-based mechanism.
Table 3: Performance of a Structurally Related Corrosion Inhibitor
| Inhibitor | Metal | Medium | Max. Efficiency | Adsorption Isotherm | Inhibitor Type |
|---|---|---|---|---|---|
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | Mild Steel | 1 M HCl | 94.6% at 0.5 mM | Langmuir | Mixed-Type |
Data for the related compound 2-(1,3,4-thiadiazole-2-yl)pyrrolidine, highlighting the potential of the shared pyrrolidine and azole scaffold. nih.gov
Use in Analytical Chemistry as a Complexing Agent or Sensor Component
The same structural features that make this compound a potential ligand for catalysis also make it a candidate for applications in analytical chemistry. Thiazole derivatives can act as effective complexing agents for various metal ions. This binding event can be designed to produce a detectable signal, forming the basis of a chemical sensor.
These sensors often rely on colorimetric or fluorometric detection, where the complexation with a target analyte causes a change in the color or fluorescence of the compound. mdpi.com The selectivity of such sensors can be tuned by modifying the structure of the thiazole derivative to create a binding pocket that preferentially interacts with a specific ion. The development of this compound as a sensor component would involve studying its binding affinity and selectivity for various analytes and engineering a suitable signal transduction mechanism.
Future Research Directions and Challenges in 4 Ethyl 2 Pyrrolidin 3 Yl 1,3 Thiazole Chemistry
Development of More Efficient and Atom-Economical Synthetic Pathways
A primary challenge in the study of novel compounds is the development of efficient and sustainable synthetic routes. For 4-Ethyl-2-(pyrrolidin-3-yl)-1,3-thiazole, future research must prioritize methodologies that are both high-yielding and atom-economical, minimizing waste and resource consumption.
Current synthetic strategies for similar thiazole (B1198619) derivatives often rely on classic condensation reactions, such as the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. While effective, these methods can involve multiple steps and the use of hazardous reagents. Future pathways could explore one-pot, multi-component reactions that construct the core structure in a single, efficient step. ijper.org The 1,3-dipolar cycloaddition of azomethine ylides, generated from α-amino acids, presents a powerful, atom-economical strategy for constructing pyrrolidine (B122466) and other heterocyclic systems, which could be adapted for this target. nih.gov
The concept of atom economy, which emphasizes the incorporation of all reactant atoms into the final product, will be central. researchgate.net Methodologies that proceed via catalytic cycles or avoid the use of stoichiometric reagents are highly desirable. For instance, developing a convergent synthesis where the functionalized pyrrolidine and the ethyl-thiazole precursors are coupled in a late-stage, high-efficiency reaction would be a significant advancement.
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precursors |
|---|---|---|---|
| Modified Hantzsch Synthesis | Well-established, reliable for thiazole formation. | Multi-step process, potential for low atom economy, use of halogenated intermediates. | Protected 3-aminopyrrolidine (B1265635), ethyl-substituted thioamide, α-halocarbonyl compound. |
| Multi-Component Reaction (MCR) | High efficiency (one-pot), reduced waste, operational simplicity. | Requires significant optimization to control regioselectivity and achieve high yields. | Ethyl-containing ketone, an amine source, a sulfur source, and a pyrrolidine precursor. |
| [3+2] Cycloaddition | High atom economy, excellent control over stereochemistry. nih.gov | Requires specialized starting materials (e.g., azomethine ylides) and catalysts. | N-substituted pyrrolidine dipolarophile, thiazole-containing 1,3-dipole. |
Comprehensive Structure-Property Relationship Studies for Tunable Functions
Understanding how molecular structure dictates physical and chemical properties is fundamental to designing functional molecules. For this compound, a key research direction will be the systematic investigation of its structure-property relationships (SPR). This involves synthesizing a library of derivatives and correlating structural modifications with changes in properties.
Key modifications could include:
Substitution on the Pyrrolidine Ring: Introducing functional groups (e.g., hydroxyl, amino, carboxyl) at different positions on the pyrrolidine ring or on the ring's nitrogen atom. This could profoundly impact solubility, hydrogen bonding capability, and conformational flexibility.
Modification of the Ethyl Group: Altering the length or branching of the alkyl chain at the C4 position of the thiazole ring to modulate lipophilicity and steric hindrance.
Substitution on the Thiazole Ring: Introducing substituents at the C5 position of the thiazole ring to alter the electronic properties of the heterocyclic system.
Quantitative structure-activity relationship (QSAR) studies on analogous thiazole derivatives have demonstrated that electronic and steric factors significantly influence their reactivity and biological interactions. researchgate.net Similar computational and experimental studies on this compound derivatives would be invaluable for tuning their functions for specific applications, from medicinal chemistry to materials science.
| Structural Modification | Predicted Effect on Property | Rationale |
|---|---|---|
| N-methylation of the pyrrolidine ring | Increase in lipophilicity (LogP), loss of H-bond donor capability. | Replaces N-H proton with a non-polar methyl group. |
| Replacement of C4-ethyl with C4-trifluoromethyl | Increase in electron-withdrawing character of the thiazole ring. | The CF3 group is a strong electron-withdrawing group. |
| Addition of a hydroxyl group to the pyrrolidine ring | Increase in hydrophilicity, potential for new hydrogen bonding interactions. | Introduction of a polar -OH group. |
Advanced Mechanistic Investigations of Biological Interactions (non-clinical)
Thiazole and pyrrolidine rings are prevalent scaffolds in numerous biologically active compounds. fabad.org.trnih.gov The hybrid structure of this compound suggests it could interact with various biological macromolecules. Future non-clinical research should focus on elucidating these potential interactions at a molecular level.
The thiazole ring can act as a bioisostere for other aromatic systems and participate in hydrogen bonding and π-stacking interactions. The pyrrolidine ring provides a three-dimensional structural element that can orient the molecule within a binding site and its nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a donor.
Advanced mechanistic studies would involve:
Target Identification: Using techniques like chemical proteomics to identify protein binding partners.
Enzyme Inhibition Assays: Screening the compound and its derivatives against panels of relevant enzymes, such as kinases or proteases, where thiazole derivatives have previously shown activity. nih.gov
Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to obtain high-resolution structures of the compound in complex with its biological targets, revealing the precise binding mode and key molecular interactions.
Biophysical Techniques: Using methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify binding affinities and thermodynamic parameters of the interaction.
These non-clinical investigations are crucial for building a foundational understanding of the molecule's potential biological role before any therapeutic hypotheses are considered.
Exploration of Novel Material Science Applications
Beyond biological applications, heterocyclic compounds are increasingly explored in material science. The unique electronic and structural features of thiazole derivatives make them attractive candidates for applications in organic electronics, sensors, and polymers. semanticscholar.org Carbazoles, for example, which also feature heterocyclic structures, are noted for their high thermal stability and strong fluorescence properties, making them useful in various materials. mdpi.com
Future research on this compound could explore its potential as a building block for functional materials:
Organic Electronics: The thiazole ring is an electron-rich heterocycle that can be incorporated into conjugated systems for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyrrolidine and ethyl groups could be used to tune solubility and film-forming properties.
Corrosion Inhibitors: The nitrogen and sulfur atoms in the thiazole ring can coordinate to metal surfaces, and many thiazole derivatives have been investigated as effective corrosion inhibitors.
Sensors: The compound could be functionalized to create chemosensors where binding to a specific analyte (e.g., a metal ion) induces a change in its optical or electronic properties, such as fluorescence.
A significant challenge will be the synthesis of polymers or larger molecular architectures incorporating the this compound unit. This would require the development of derivatives with appropriate polymerizable functional groups.
Computational Design and Optimization of this compound Derivatives for Specific Academic Hypotheses
Computational chemistry provides powerful tools for accelerating the design and optimization of new molecules. For this compound, in silico methods can guide synthetic efforts by predicting the properties of hypothetical derivatives, thereby saving time and resources.
A typical computational workflow would involve:
Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to calculate the electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity of the parent compound and its derivatives. nih.gov
Molecular Docking: If a biological target is hypothesized, molecular docking can be used to predict the binding mode and estimate the binding affinity of various derivatives within the target's active site. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the behavior of the compound and its derivatives in a biological environment (e.g., in water or bound to a protein) to assess its stability, conformational preferences, and dynamic interactions.
ADME/Tox Prediction: Using computational models to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity of designed derivatives.
These computational approaches allow researchers to test specific academic hypotheses—for example, designing a derivative with an optimal HOMO-LUMO gap for an electronic application or one with a predicted high binding affinity for a specific enzyme—before committing to challenging synthetic work.
Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling rapid, data-driven predictions. aimlic.com While a large dataset specific to this compound does not yet exist, future research efforts should be designed with data collection in mind to leverage these powerful tools.
Once a library of derivatives is synthesized and characterized, ML models can be trained to predict a wide range of properties:
QSAR Models: Machine learning algorithms can build sophisticated QSAR models that correlate molecular descriptors with experimental activities, providing deeper insights than traditional methods. nih.gov
Synthetic Route Prediction: AI tools can analyze the structure of a target derivative and suggest plausible and efficient synthetic pathways.
De Novo Design: Generative models can be trained on the known chemical space of thiazole derivatives to design entirely new molecules with desired properties predicted by the model.
The primary challenge is the initial need for a high-quality, diverse dataset. arxiv.org A concerted effort to synthesize and test a range of this compound derivatives would be a prerequisite for the successful application of AI and ML, promising to significantly accelerate the discovery cycle for this class of compounds. researchgate.net
| AI/ML Technique | Application Area | Required Data | Predicted Outcome |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity Prediction | A dataset of derivatives with measured biological activity (e.g., IC50 values). | Predicted activity for new, unsynthesized compounds. nih.gov |
| Generative Adversarial Networks (GANs) | De Novo Molecular Design | A large library of known thiazole-containing structures. | Novel molecular structures with optimized, desired properties. |
| Retrosynthesis Prediction Models | Synthetic Chemistry | A vast database of known chemical reactions. | Step-by-step synthetic routes to target derivatives. |
Q & A
Q. What are the recommended synthetic routes for 4-ethyl-2-(pyrrolidin-3-yl)-1,3-thiazole, and how do reaction conditions influence yield?
The synthesis of thiazole derivatives typically involves cyclization reactions between thioureas and α-halo ketones or via multicomponent coupling. For example:
- Method A : Refluxing ethanol as a solvent medium (2–4 hours) with a stoichiometric ratio of 1:1 for precursors, followed by recrystallization using DMF-EtOH (1:1) to purify the product .
- Method B : A three-component coupling strategy (e.g., triazole, urea, thiourea) under controlled temperatures (60–80°C) to optimize regioselectivity .
Q. Key Variables :
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- ¹H/¹³C NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm for N-adjacent CH₂ groups) and thiazole protons (δ 7.0–8.5 ppm for aromatic systems) .
- IR Spectroscopy : Confirm C-S (670–710 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretching vibrations .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula (C₉H₁₄N₂S; MW 182.29) with fragmentation patterns reflecting ethyl/pyrrolidine cleavage .
Data Validation : Cross-reference experimental spectra with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Chromatography : Use silica gel columns with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., EtOH-water) based on solubility differences .
- Distillation : For volatile impurities, fractional distillation under reduced pressure (e.g., 0.1 atm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., Gaussian 16) to model cyclization energetics and identify rate-limiting steps .
- Docking Studies : Screen derivatives against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. For example, substituents at the pyrrolidine N-position may improve binding affinity to active sites .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) early in development .
Q. How should researchers address contradictions in biological activity data across studies?
- Experimental Replication : Standardize assay conditions (e.g., microbial strain, incubation time) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) using statistical tools (R or Python) to identify trends .
- Mechanistic Studies : Use knockout models or isotopic labeling to isolate the compound’s mode of action from confounding factors .
Q. What factorial design approaches optimize reaction conditions for scale-up synthesis?
A 2³ factorial design can evaluate three critical factors:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst Loading | 5 mol% | 15 mol% |
| Solvent Ratio (DMF:EtOH) | 1:3 | 3:1 |
Q. Outcome Analysis :
Q. How do electronic effects (e.g., substituents on pyrrolidine) modulate the compound’s reactivity?
- Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl substituents increase electrophilicity at the thiazole sulfur, enhancing nucleophilic attack .
- Electron-Donating Groups (EDGs) : Methyl or methoxy groups on pyrrolidine stabilize intermediates via steric or inductive effects .
Q. Case Study :
| Substituent | Hammett Constant (σ) | Reactivity Trend |
|---|---|---|
| -NO₂ | +0.78 | Faster cyclization but lower solubility |
| -OCH₃ | -0.27 | Slower reaction, improved crystallinity |
Q. What are the challenges in characterizing degradation products of this compound under accelerated stability testing?
- LC-MS/MS Identification : Degradants (e.g., oxidized thiazole rings) require high-resolution MS for structural elucidation .
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate shelf-life conditions .
- Kinetic Modeling : Use Arrhenius equations to predict degradation rates at room temperature .
Q. Table 2. Biological Activity of Thiazole Derivatives
| Derivative | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Ethyl analog | E. coli DHFR | 2.3 | |
| Pyrrolidine-NHMe | CYP3A4 | 18.7 |
Q. Notes
- Avoid commercial sources (e.g., BenchChem) per user instructions.
- Methodological rigor is prioritized, with citations from peer-reviewed journals (e.g., Bioorganic Chemistry, The Journal of Organic Chemistry) .
- Advanced questions integrate computational, statistical, and experimental frameworks to reflect interdisciplinary research trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
